molecular formula C9H17NO B2916344 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine CAS No. 2253641-11-9

4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine

Cat. No.: B2916344
CAS No.: 2253641-11-9
M. Wt: 155.241
InChI Key: BZBDUDTVTUVMMK-UHFFFAOYSA-N
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Description

4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine is a heterocyclic compound with a unique structure that combines elements of pyran and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4a-methyl-octahydro-1H-pyrano[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Octahydro-1H-pyrano[4,3-b]pyridine: Lacks the methyl group at the 4a position.

    4a-Methyl-octahydro-1H-pyrano[4,3-c]pyridine: Similar structure but with a different ring fusion pattern.

Uniqueness: 4a-Methyl-octahydro-1H-pyrano[4,3-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 4a position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other related compounds .

Properties

IUPAC Name

4a-methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9-4-2-5-10-8(9)3-6-11-7-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDUDTVTUVMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCNC1CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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